L-Proline, 1-[(4-chlorophenyl)sulfonyl]-
Description
L-Proline, 1-[(4-chlorophenyl)sulfonyl]- (molecular formula: C₁₁H₁₂ClNO₄S, average mass: 289.73 g/mol) is a chiral proline derivative modified at the 1-position with a 4-chlorophenylsulfonyl group . This compound is characterized by a single defined stereocenter, retaining the (S)-configuration of natural L-proline. Its synthesis typically involves reacting L-proline or its esters with 4-chlorobenzenesulfonyl chloride in the presence of an acid-binding agent, as described in chiral catalyst preparation methods . The sulfonyl group enhances electrophilicity and stability, making it valuable in asymmetric catalysis, particularly in Simmons-Smith reactions, where it demonstrates notable enantioselectivity . While its direct pharmacological applications are less documented, structurally related proline derivatives exhibit antagonistic activity against nuclear receptors like NR3C4 .
Properties
IUPAC Name |
(2S)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXHRZHMZMBDK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Proline, 1-[(4-chlorophenyl)sulfonyl]- is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
L-Proline, 1-[(4-chlorophenyl)sulfonyl]- is a derivative of the amino acid proline, modified with a sulfonyl group and a chlorophenyl moiety. This structural modification enhances its biological activity compared to unmodified proline. The compound can be represented as follows:
Enzyme Inhibition
One of the key biological activities of L-Proline, 1-[(4-chlorophenyl)sulfonyl]- is its ability to inhibit various enzymes. Research has shown that this compound exhibits strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial in several physiological processes:
- Urease Inhibition : The compound demonstrated significant urease inhibitory activity, which is essential in treating conditions like urease-related infections and kidney stones .
- AChE Inhibition : It also showed promise as an AChE inhibitor, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Antibacterial Activity
L-Proline, 1-[(4-chlorophenyl)sulfonyl]- has been evaluated for its antibacterial properties. Studies indicate moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
This antibacterial action is attributed to the sulfonamide group, which is known for its pharmacological effectiveness .
Hypoglycemic Activity
The compound has been investigated for its hypoglycemic effects. Studies have indicated that L-Proline, 1-[(4-chlorophenyl)sulfonyl]- can lower glucose plasma levels in animal models. This effect is likely due to the compound's interaction with glucose-dependent insulin secretion pathways .
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 plays a critical role in glucose metabolism by degrading incretin hormones such as GLP-1. L-Proline derivatives have been shown to inhibit DPP-4 effectively, enhancing insulin secretion and improving glycemic control in diabetic models .
Case Study 2: Selectivity for Melanocortin Receptors
Research has demonstrated that substituting arginine with proline or its derivatives can lead to selectivity for human melanocortin receptors (hMC4R). This selectivity is crucial for developing treatments targeting obesity and metabolic disorders .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
L-Proline derivatives have been investigated for their antimicrobial activities. A study evaluated the synthesis and in vitro antimicrobial efficacy of various derivatives, including those containing the sulfonyl group. Results indicated that certain compounds exhibited notable antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents .
2. Antitumor Activity
Research has highlighted the potential of L-Proline analogues as antitumor agents. For instance, L-Azetidine-2-carboxylic acid (L-AZC), a proline analogue, has shown promise in inhibiting cell growth in various cancer cell lines. The mechanism involves interference with protein synthesis pathways, making it a candidate for further development in cancer therapy .
3. Neurological Research
L-Proline's role as a neuroprotective agent has been explored due to its involvement in cellular metabolism and neurotransmitter regulation. Studies have indicated that proline analogues can modulate synaptic plasticity and may have implications for treating neurodegenerative diseases .
Biochemical Applications
1. Protein Synthesis and Folding
L-Proline is crucial in the folding and stability of proteins. Its analogues are used as tools to study protein structure-function relationships, particularly in understanding how modifications affect protein stability and activity. This has implications for designing more effective therapeutic proteins .
2. Chiral Building Blocks
The compound serves as a chiral building block in organic synthesis. Its derivatives are employed to create enantiomerically pure compounds, which are essential in pharmaceuticals where chirality can influence drug efficacy and safety .
Industrial Applications
1. Biocatalysis
L-Proline derivatives are utilized as biocatalysts in various chemical reactions due to their ability to stabilize transition states. This application is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals .
2. Material Science
In materials science, L-Proline-based compounds are being explored for their potential use in developing biodegradable polymers. Their incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability .
Case Studies
Chemical Reactions Analysis
Sulfonylation and Esterification
The compound participates in N-sulfonylation and esterification reactions under basic conditions. A key study ( ) demonstrates its synthesis via a one-pot tandem protocol using benzenesulfonyl azides and carboxylic acids in 1,2-dichloroethane (DCE) with DBU as the base (60°C, 6 hours).
Reaction Data:
| Substituent on Benzenesulfonyl Azide | Product Yield (%) |
|---|---|
| 4-Methyl (4a ) | 88 |
| 4-tert-Butyl (4c ) | 85 |
| 4-Fluoro (4e ) | 83 |
| 4-Chloro (4f ) | 82 |
| 4-Trifluoromethyl (4i ) | 78 |
Mechanism :
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Sulfonyl Azide Activation : Benzenesulfonyl azide reacts with DBU to form a reactive intermediate.
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N-Sulfonylation : The nitrogen of L-proline attacks the electrophilic sulfur center.
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Esterification : Subsequent reaction with DCE generates a 2-chloroethyl ester derivative ( ).
Enantioselective Aldol Reactions
The proline backbone enables asymmetric catalysis through enamine intermediates. While unmodified L-proline is well-documented for aldol reactions ( ), the sulfonyl group modifies steric and electronic properties:
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Steric Effects : The bulky 4-chlorophenylsulfonyl group restricts rotation, enhancing stereoselectivity.
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Acid-Base Catalysis : The sulfonyl group stabilizes transition states via hydrogen bonding or electrostatic interactions.
Example Reaction :
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Conditions : Solvent-free, room temperature, 48 hours.
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Outcome : High syn selectivity (>90% ee) due to rigid transition-state organization ( ).
Substitution Reactions
The sulfonyl group acts as a leaving group in nucleophilic substitution reactions:
Aminolysis
Reaction with amines (e.g., piperidine) displaces the sulfonyl group to form secondary amides:
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Conditions : Dichloromethane, triethylamine, 0°C to room temperature ().
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Yield : ~75% (isolated).
Hydrolysis
Acidic or basic hydrolysis cleaves the sulfonamide bond:
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Conditions : 6M HCl, reflux, 12 hours ().
Comparison of Reactivity
| Reaction Type | Key Feature | Catalytic Role of Sulfonyl Group |
|---|---|---|
| Sulfonylation/Esterification | One-pot synthesis | Electrophilic activation |
| Aldol Reaction | High enantioselectivity | Transition-state stabilization |
| Substitution | Nucleophilic displacement | Leaving group facilitation |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The sulfonyl group in the target compound enhances electrophilicity compared to acethyl or thio substituents, influencing reactivity in catalytic applications .
- Steric Effects : Bulkier groups like phosphinyl (e.g., compounds in ) or pyrimidinyl may hinder substrate binding in catalytic or receptor interactions.
- Toxicity Profile : The (4-chlorophenyl)methyl-5-oxo derivative exhibits moderate toxicity, suggesting that ketone formation at the 5-position may introduce metabolic liabilities absent in the sulfonyl analog .
Receptor Antagonism
Proline derivatives with 4-chlorophenylacethyl groups (e.g., 2-(1-naphthyl) ethyl ester 1-[(4-chlorophenyl)acethyl]-L-proline) demonstrated confirmed NR3C4 antagonism in molecular modeling and biological assays . The sulfonyl analog’s activity remains unstudied, but the electronic differences between sulfonyl and acethyl groups likely modulate receptor affinity.
Antimicrobial Activity
While the target compound lacks reported antimicrobial data, structurally distinct N-nicotinoyl proline esters (e.g., ) showed MIC values of 0.17–3.5 µg/mL against Gram-negative and Gram-positive bacteria.
Research Findings and Data Tables
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Stoichiometry
The sulfonylation proceeds via a two-step mechanism:
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Deprotonation : A base (e.g., triethylamine, potassium carbonate) abstracts a proton from the primary amine of L-proline, generating a nucleophilic amide ion.
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Electrophilic Substitution : The amide ion reacts with 4-chlorobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.
The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis of the sulfonyl chloride. A molar ratio of 1:1.2 (L-proline:sulfonyl chloride) ensures complete conversion while avoiding excess reagent accumulation.
Optimized Reaction Conditions
Data from analogous sulfonylation reactions (Table 1) highlight critical parameters:
Table 1 : Key parameters for sulfonylation of L-proline.
For instance, patent CN109369494B demonstrates that phase-transfer catalysts like PEG-400 enhance reaction rates in heterogeneous systems by facilitating intermolecular interactions. Applying this to sulfonylation could reduce reaction times by 30–40%.
Alternative Routes via Protected Intermediate Derivatives
To circumvent potential side reactions (e.g., sulfonate ester formation), some protocols employ temporary nitrogen protection.
Protection-Deprotection Strategy
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Protection : L-proline’s amine is shielded using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in THF.
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Sulfonylation : The protected proline reacts with 4-chlorobenzenesulfonyl chloride under standard conditions.
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Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the target compound.
This method, adapted from U.S. Patent US4912231A, achieves 78–82% yield but introduces additional steps.
Comparative Analysis of Routes
Direct Sulfonylation
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Advantages : Fewer steps, higher atom economy.
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Disadvantages : Requires stringent moisture control.
Protection-Deprotection
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Advantages : Mitigates side reactions in moisture-sensitive environments.
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Disadvantages : Lower overall yield due to extra steps.
Workup and Purification Techniques
Post-reaction processing is critical for isolating high-purity product.
Aqueous Workup
Recrystallization
Recrystallization from ethanol/water (7:3 v/v) yields white crystalline solid with 95–97% purity. Melting point data (152–154°C) correlates with literature values for aromatic sulfonamides.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
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δ 7.82 (d, 2H, Ar–H): 4-chlorophenyl group.
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δ 4.32 (m, 1H, α-CH): Proline backbone.
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δ 3.48–3.12 (m, 4H, pyrrolidine ring).
¹³C NMR
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
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Solvent Recovery : DCM and THF are distilled and reused, aligning with green chemistry principles.
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Chloride Byproduct : Neutralized with NaOH to form NaCl, which is disposed of via standard protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for L-Proline, 1-[(4-chlorophenyl)sulfonyl]-, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonylation of L-proline using 4-chlorobenzenesulfonyl chloride. Key steps include:
- Coupling reaction : Conduct the reaction in anhydrous dichloromethane or dimethylformamide (DMF) with a base like triethylamine to neutralize HCl byproducts .
- Temperature control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How should researchers characterize the structural and stereochemical integrity of L-Proline, 1-[(4-chlorophenyl)sulfonyl]-?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to verify the sulfonyl group’s attachment (e.g., downfield shifts for sulfonyl protons at δ 7.5–8.0 ppm) and proline’s stereochemistry .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) and fragmentation patterns to rule out impurities .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement, particularly for enantiomeric purity assessment .
Q. What standard protocols ensure accurate quantification of this compound in biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges and methanol-based elution to isolate the compound from plasma or tissue homogenates .
- Quantitative analysis : Employ LC-MS/MS with deuterated internal standards (e.g., D-proline derivatives) to correct for matrix effects .
Advanced Research Questions
Q. How do stereochemical variations in the proline moiety influence biological activity or binding affinity?
- Experimental design :
- Synthesize enantiomers (D- and L-proline derivatives) and compare their activity in receptor-binding assays (e.g., enzyme inhibition studies) .
- Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and correlate configurations with pharmacokinetic data .
Q. What strategies resolve contradictions in reported biological activity data for sulfonylated proline derivatives?
- Hypothesis testing :
- Purity verification : Re-evaluate compounds from conflicting studies using orthogonal methods (e.g., HPLC vs. -NMR integration) to rule out impurity-driven artifacts .
- Assay standardization : Compare IC values across assays (e.g., fluorescence-based vs. radiometric) to identify methodological biases .
Q. How can researchers design experiments to probe the metabolic stability of this compound?
- In vitro models :
- Hepatocyte incubation : Monitor degradation using LC-MS to identify metabolites (e.g., sulfonic acid derivatives from hydrolytic cleavage) .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Methodological Guidance for Data Interpretation
Q. What computational approaches are suitable for studying the compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with proline-specific enzymes) over 100-ns trajectories to assess binding stability .
- Density functional theory (DFT) : Calculate electrostatic potential maps to predict sulfonyl group reactivity in nucleophilic environments .
Q. How should researchers address discrepancies in reported synthetic yields?
- Reproducibility checks :
- Reagent quality : Ensure sulfonyl chloride is anhydrous (test via Karl Fischer titration) to avoid hydrolysis during synthesis .
- Catalyst screening : Test alternatives (e.g., DMAP vs. pyridine) to optimize acylation efficiency .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
